molecular formula C23H24N4O5 B10987041 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide

Cat. No.: B10987041
M. Wt: 436.5 g/mol
InChI Key: QHGLXDHQPHFLRC-UHFFFAOYSA-N
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Description

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide is a complex organic compound that features both indole and imidazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the imidazolidinone group may contribute to its binding affinity and specificity. The compound’s effects are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide apart is the combination of both indole and imidazolidinone moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C23H24N4O5/c1-31-19-7-6-14(12-20(19)32-2)9-11-27-22(29)18(26-23(27)30)13-21(28)25-17-5-3-4-16-15(17)8-10-24-16/h3-8,10,12,18,24H,9,11,13H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

QHGLXDHQPHFLRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC=CC4=C3C=CN4)OC

Origin of Product

United States

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